

# Efficacy of Lunacalcipol Versus Traditional Psoriasis Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Lunacalcipol** (formerly CTA018), a novel topical agent for psoriasis, against established traditional treatments. While direct quantitative comparisons of efficacy are limited by the absence of publicly available Phase 2 clinical trial data for **Lunacalcipol**, this document outlines its proposed mechanism of action and trial design, alongside a comprehensive review of the efficacy, safety, and mechanistic pathways of widely used topical therapies for plaque psoriasis.

### **Introduction to Lunacalcipol**

**Lunacalcipol** is a novel vitamin D analog characterized by a dual mechanism of action. It functions as both a potent agonist of the Vitamin D Receptor (VDR) and an inhibitor of CYP24, the enzyme responsible for the catabolism of active vitamin D.[1][2] This dual action is designed to enhance the therapeutic effects of VDR activation in psoriatic lesions.[1][2] A Phase 2 clinical trial (NCT00384098) was initiated to evaluate the efficacy and safety of three different concentrations of **Lunacalcipol** cream applied once daily for 12 weeks in patients with chronic plaque psoriasis.[2] The primary endpoint for this study was the Physician's Static Global Assessment (PSGA), a measure of treatment success. While press releases confirmed the initiation and enrollment completion of this trial, specific quantitative efficacy data have not been made publicly available.

#### **Overview of Traditional Psoriasis Treatments**



Traditional topical treatments for psoriasis aim to reduce inflammation, scaling, and the rapid proliferation of skin cells. The most common and well-established first-line therapies include vitamin D analogs and corticosteroids.

- Vitamin D Analogs (e.g., Calcipotriol, Calcitriol): These synthetic forms of vitamin D bind to the VDR in keratinocytes, modulating cell proliferation and differentiation and exerting immunomodulatory effects. They are a mainstay of topical psoriasis treatment.
- Topical Corticosteroids (e.g., Betamethasone): These anti-inflammatory agents are widely
  used to reduce the redness, itching, and scaling associated with psoriasis. They are
  available in various potencies to suit different body areas and severities of the condition.

## **Comparative Efficacy and Safety Data**

Due to the lack of published efficacy data from the **Lunacalcipol** Phase 2 trial, a direct quantitative comparison is not feasible. However, this section presents a summary of the efficacy of traditional topical treatments from studies with methodologies comparable to the **Lunacalcipol** trial (e.g., 12-week duration, use of global assessment scores).

Efficacy of Topical Vitamin D Analogs

| Treatment    | Study Duration | Key Efficacy<br>Endpoint                                     | Results                                         | Adverse<br>Events                                               |
|--------------|----------------|--------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------|
| Calcipotriol | 8 weeks        | Reduction in redness, induration, and scaling                | 40%, 47%, and<br>55% reduction,<br>respectively | Generally well-<br>tolerated; may<br>cause skin<br>irritation.  |
| Calcipotriol | 2 weeks        | Mean improvement in Psoriasis Area and Severity Index (PASI) | 71%<br>improvement                              | Rise in urine and serum calcium (remained within normal range). |

### **Efficacy of Topical Corticosteroids**



| Treatment                              | Study Duration | Key Efficacy<br>Endpoint                                          | Results                                                                                        | Adverse<br>Events                                                                         |
|----------------------------------------|----------------|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Betamethasone                          | 4 weeks (foam) | Percentage of patients with clear or almost clear scalp psoriasis | 77% (foam) vs.<br>47% (lotion)                                                                 | Skin thinning, dryness, irritation, potential for systemic absorption with prolonged use. |
| Betamethasone<br>dipropionate<br>0.05% | 4 weeks        | Patients with<br>≥90% reduction<br>in PASI score                  | Significantly fewer than the experimental group (alternating betamethasone and calcipotriene). | Not specified in the abstract.                                                            |

**Efficacy of Combination Therapy** 

| Treatment                       | Study Duration | Key Efficacy<br>Endpoint      | Results                                                | Adverse<br>Events             |
|---------------------------------|----------------|-------------------------------|--------------------------------------------------------|-------------------------------|
| Calcipotriene/Bet<br>amethasone | Up to 8 weeks  | Treatment of plaque psoriasis | Combination is more effective than either agent alone. | Generally well-<br>tolerated. |

# Experimental Protocols Lunacalcipol (CTA018) Phase 2 Trial (NCT00384098)

- Study Design: A multicenter, randomized, double-blind, parallel-group, vehicle-controlled comparative study.
- Participants: Patients with chronic plaque psoriasis.



- Intervention: Three different concentrations of **Lunacalcipol** cream and a vehicle control, applied once daily for 12 consecutive weeks to a maximum of 15% body surface area.
- Primary Outcome Measure: Treatment success or failure based on a Physician's Static Global Assessment (PSGA) of 0 (clear) or 1 (almost clear).
- Secondary Outcome Measures: Time to treatment success (PSGA), change in overall PSGA score, and changes from baseline in the Area Adjusted Psoriasis Area and Severity Index (AAPASI).

# Representative Traditional Treatment Trial Protocol (based on a study of proactive calcipotriol treatment)

- Study Design: A pilot clinical study with two stages.
- Participants: Patients with plaque-type psoriasis not receiving systemic treatment.
- Intervention:
  - Stage I (8 weeks): All patients treated with calcipotriol to achieve maximum effect.
  - Stage II (12 weeks): Patients were divided into two groups: Group A continued to apply calcipotriene to the entire previous lesion area, while Group B applied it only to remaining lesions.
- Primary Outcome Measure: Recurrence of psoriatic plaques.
- Efficacy Assessment: Reductions in scores for redness, induration, and scaling were recorded during Stage I. The Kaplan-Meier curve of non-recurrence was analyzed for Stage II.

# Signaling Pathways and Mechanisms of Action Lunacalcipol Signaling Pathway

**Lunacalcipol** exerts its effect through a dual mechanism targeting the Vitamin D Receptor (VDR) signaling pathway. As a VDR agonist, it mimics the action of natural vitamin D, leading to the regulation of gene expression involved in keratinocyte proliferation and differentiation.



Concurrently, by inhibiting the CYP24 enzyme, it prevents the breakdown of the active form of vitamin D, thereby amplifying the VDR-mediated signal.



Click to download full resolution via product page

Caption: Lunacalcipol's dual action on the VDR pathway.

## **Traditional Psoriasis Treatment Signaling Pathways**



Traditional topical treatments for psoriasis, such as vitamin D analogs and corticosteroids, modulate distinct but sometimes overlapping signaling pathways to achieve their therapeutic effects. Vitamin D analogs primarily act through the VDR to influence gene expression related to keratinocyte growth and differentiation. Corticosteroids bind to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression.



Click to download full resolution via product page

Caption: Mechanisms of Vitamin D analogs and corticosteroids.

# Experimental Workflow for a Topical Psoriasis Clinical Trial







The typical workflow for a clinical trial evaluating a topical psoriasis treatment involves several key stages, from patient recruitment and baseline assessment to treatment administration and regular efficacy and safety evaluations over a defined period.





Click to download full resolution via product page

Caption: A typical clinical trial workflow for topical psoriasis treatments.



#### Conclusion

**Lunacalcipol** represents a promising therapeutic agent for psoriasis with a novel dual mechanism of action targeting the vitamin D signaling pathway. While its preclinical rationale is strong, the lack of publicly available quantitative efficacy data from its Phase 2 clinical trial prevents a definitive comparison with traditional treatments. Topical vitamin D analogs and corticosteroids remain the cornerstones of topical psoriasis therapy, with a large body of evidence supporting their efficacy and well-characterized safety profiles. Further disclosure of the clinical trial results for **Lunacalcipol** is necessary to fully ascertain its place in the therapeutic landscape for psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. Cytochroma Inc. Initiates Phase II Clinical Trial For Psoriasis BioSpace [biospace.com]
- To cite this document: BenchChem. [Efficacy of Lunacalcipol Versus Traditional Psoriasis
  Treatments: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1675441#efficacy-of-lunacalcipol-versus-traditional-psoriasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com